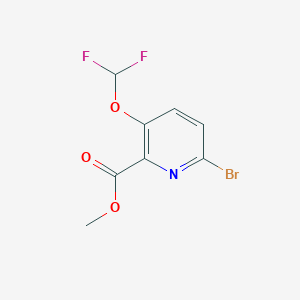
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester” is C8H6BrF2NO3. Its molecular weight is 282.04 g/mol. The exact molecular structure is not available in the searched resources.Scientific Research Applications
Synthesis and Characterization
- An efficient synthesis approach for related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine and serotonin receptor antagonist, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate, demonstrating the potential of similar compounds in pharmacological research (Hirokawa, Horikawa, & Kato, 2000).
- Spectroscopic data for isomers of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester provide insights into the structural characterization of similar compounds, which is essential for understanding their chemical properties and potential applications (Kadir, Mansor, Osman, & Haris, 2019).
Chemical Properties and Reactions
- The study on synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs helps in understanding the chemical behavior and properties of similar pyridine derivatives, which could be crucial for their use in various scientific applications (Shen, Huang, Diao, & Lei, 2012).
- A study on the synthesis of carboxylic esters, like the 6-bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester, using 2-methyl-6-nitrobenzoic anhydride demonstrates the potential for creating diverse esters with various applications (Shiina, Ibuka, & Kubota, 2002).
Application in Material Sciences
- The development of new poly(ester-imide)s, which involves the use of various carboxylic acids including pyridine-based esters, showcases the application of these compounds in material sciences, particularly in developing new polymers with specific properties (Kamel, Mutar, & Khlewee, 2019).
properties
IUPAC Name |
methyl 6-bromo-3-(difluoromethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-4(15-8(10)11)2-3-5(9)12-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWBUQUIVXMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



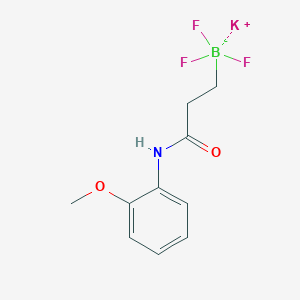

![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

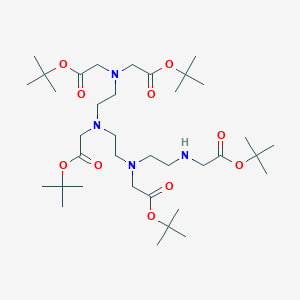
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
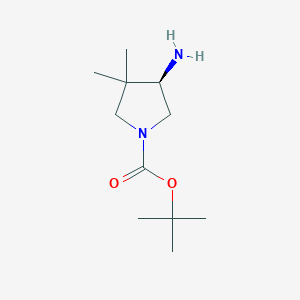
![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)
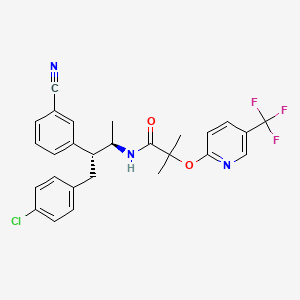
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)
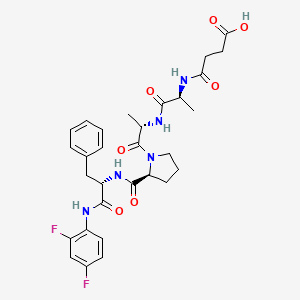
![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)